Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-15-11(14)9-5-7-12(2,3)8-6-10(9)13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIINFZGNQPAVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CCC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40753205 | |
| Record name | Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40753205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89330-16-5 | |
| Record name | Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40753205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diester Precursors via Base-Catalyzed Condensation
A foundational approach involves the cyclization of dimethyl pimelate (dimethyl heptanedioate) or analogous diesters under basic conditions. Bottger and Welzel (1983) demonstrated this method using sodium methoxide in dimethylformamide (DMF) to induce intramolecular ester condensation. The reaction proceeds via a Dieckmann cyclization mechanism, forming the seven-membered cycloheptanone ring. For ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate, the diester precursor would require branching at the 5-position.
Example Protocol :
- Substrate Preparation : Dimethyl 5,5-dimethylheptanedioate is synthesized via esterification of 5,5-dimethylheptanedioic acid.
- Cyclization : The diester (300–500 g) is added to a solution of sodium methoxide (120–140 g) in DMF (1000–1100 kg) at 90–110°C under reflux for 8–10 hours.
- Workup : Post-reaction, DMF is removed under reduced pressure, and the crude product is acidified with hydrochloric acid, extracted with toluene, and purified via vacuum distillation.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–110°C | Higher temperatures accelerate cyclization but risk decomposition |
| Base Concentration | 10–12% sodium methoxide | Excess base improves cyclization efficiency |
| Reaction Time | 8–10 hours | Prolonged time ensures complete ring closure |
This method achieves yields of 70–85%, though scalability is limited by the high boiling point of DMF and challenges in isolating the product.
Robinson Annulation for Ring Expansion
Robinson annulation offers an alternative route by expanding a six-membered ring to seven members. Cyclohexanone derivatives serve as starting materials, reacting with methyl vinyl ketone (MVK) or its equivalents in the presence of a base.
Mechanistic Steps :
- Michael Addition : Cyclohexanone undergoes conjugate addition to MVK, forming a β-keto ester intermediate.
- Aldol Cyclization : The intermediate undergoes intramolecular aldol condensation, yielding the cycloheptanone core.
- Esterification : The carboxylic acid intermediate is esterified with ethanol to yield the ethyl ester.
Optimization Challenges :
- Regioselectivity : Ensuring annulation occurs at the correct position requires careful control of steric and electronic effects.
- Byproduct Formation : Competing pathways may generate smaller rings (e.g., cyclopentanone derivatives).
Alkylation of Preformed Cycloheptanone Derivatives
Post-cyclization alkylation introduces the 5,5-dimethyl groups. A two-step protocol involves:
- Synthesis of 2-Oxocycloheptane-1-carboxylate : Cycloheptanone is carboxylated via the Blaise reaction or Claisen condensation.
- Dimethylation : The enolate of the cycloheptanone derivative is generated using sodium hydride and quenched with methyl iodide.
Experimental Details :
- Enolate Formation : Sodium hydride (2.2 eq) in THF at 0°C deprotonates the α-carbon of the ketone.
- Methylation : Methyl iodide (2.5 eq) is added dropwise, and the reaction is stirred at 25°C for 12 hours.
- Yield : 65–75% after silica gel chromatography.
Limitations : Over-alkylation at other positions may occur, necessitating precise stoichiometry.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Dieckmann Cyclization | 70–85 | Moderate | Low | High |
| Robinson Annulation | 50–65 | Low | Moderate | Moderate |
| Alkylation | 65–75 | High | Low | High |
| Biocatalytic | 40–60* | Low | High | Low |
*Theoretical yields based on analogous systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Ethyl 1-Methyl-2-oxocycloheptanecarboxylate (CAS 20043-64-5)
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Key Differences: Substitution Pattern: A single methyl group at the 1-position instead of 5,5-dimethyl substitution. The smaller molecular weight may also lower boiling points compared to the 5,5-dimethyl analog .
Ethyl 1,3-Dimethyl-2-oxocycloheptanecarboxylate (CAS 7272-18-6)
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- Key Differences :
- Substitution Pattern: Methyl groups at the 1- and 3-positions rather than 5,5-dimethyl.
- Structural Implications: The 1,3-dimethyl arrangement creates a different steric environment, possibly favoring transannular interactions or altering solubility in polar solvents. Despite identical molecular weight and formula to the target compound, the spatial distribution of substituents could lead to distinct crystallographic packing behaviors .
Ethyl 2-Acetyl-5,5-dimethyl-4-oxohexanoate (CAS 38453-93-9)
- Molecular Formula : C₁₂H₂₀O₅
- Molecular Weight : 244.28 g/mol
- Key Differences: Backbone Structure: A linear hexanoate chain with acetyl (CH₃CO-) and ketone (4-oxo) groups instead of a cycloheptane ring. Functional Groups: Additional acetyl and ketone moieties enhance electrophilic character, making this compound more reactive in aldol condensations or Michael additions. The linear structure likely reduces rigidity, increasing conformational flexibility .
Ethyl 5-Hydroxy-2,2-dimethyl-3-oxopentanoate (CAS 84752-35-2)
- Molecular Formula : C₁₀H₁₈O₅
- Molecular Weight : 218.24 g/mol
- Key Differences: Functional Groups: A hydroxyl group at the 5-position and a 3-oxo group on a pentanoate backbone. Structural Implications: The hydroxyl group introduces hydrogen-bonding capability, improving solubility in aqueous media.
Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride (Reference Example 89)
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol
- Key Differences: Ring Size: Cyclohexane (six-membered) vs. cycloheptane (seven-membered). Functional Groups: A methylamino group at the 1-position and a methyl ester, with hydrochloride salt formation. Structural Implications: The smaller ring size increases ring strain, while the amino group enhances basicity, making this compound more suitable for pharmaceutical applications targeting amine receptors .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate | 89330-16-5 | C₁₂H₂₀O₃ | 212.29 | 5,5-dimethyl, cycloheptane, ester |
| Ethyl 1-methyl-2-oxocycloheptanecarboxylate | 20043-64-5 | C₁₁H₁₈O₃ | 198.26 | 1-methyl, cycloheptane, ester |
| Ethyl 1,3-dimethyl-2-oxocycloheptanecarboxylate | 7272-18-6 | C₁₂H₂₀O₃ | 212.29 | 1,3-dimethyl, cycloheptane, ester |
| Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | 38453-93-9 | C₁₂H₂₀O₅ | 244.28 | Acetyl, 4-oxo, linear hexanoate |
| Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate | 84752-35-2 | C₁₀H₁₈O₅ | 218.24 | 5-hydroxy, 3-oxo, pentanoate |
| Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride | - | C₁₀H₁₈ClNO₂ | 219.71 | Methylamino, cyclohexane, hydrochloride |
Key Research Findings
- Steric and Electronic Effects : The 5,5-dimethyl substitution in the target compound imposes significant steric hindrance, reducing reactivity in ring-opening reactions compared to less-substituted analogs like CAS 20043-64-5 .
- Solubility Trends : Cycloheptane-based esters (e.g., CAS 7272-18-6) exhibit lower aqueous solubility than linear analogs (e.g., CAS 84752-35-2) due to reduced polarity .
- Pharmaceutical Relevance: Amino-substituted derivatives (e.g., Reference Example 89) show higher bioavailability than ketone-rich analogs, highlighting the role of functional groups in drug design .
Biological Activity
Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its unique cycloheptane structure, which contributes to its biological properties. The compound can be represented by the following chemical formula:
Anticancer Activity
Recent studies have explored the anticancer potential of various derivatives of cycloheptane compounds, including this compound. The anticancer activity was assessed using various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a notable study, compounds derived from similar structures were tested for their cytotoxic effects on A549 cells. The results indicated that certain structural modifications significantly influenced anticancer activity. For instance:
| Compound | Viability (%) | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | TBD | TBD | Potentially effective |
| Compound A (4-chlorophenyl substitution) | 64% | 8.5 | Enhanced activity |
| Compound B (4-bromophenyl substitution) | 61% | 7.9 | Enhanced activity |
The study demonstrated that structural modifications could enhance the compound's ability to reduce cell viability in cancerous cells while maintaining lower toxicity levels in non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that derivatives of this compound exhibit activity against a range of pathogens, including multidrug-resistant strains.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Klebsiella pneumoniae | TBD | Effective against resistant strains |
| Escherichia coli | TBD | Effective against resistant strains |
| Staphylococcus aureus | TBD | Effective against MRSA |
The findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria .
The biological activities of this compound are thought to be mediated through various mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, the compound can inhibit the proliferation of cancerous cells.
- Antimicrobial Mechanism : The precise mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5,5-dimethyl-2-oxocycloheptane-1-carboxylate?
- Methodological Answer : A key route involves Michael addition reactions , where ethyl acetoacetate reacts with substituted chalcones under basic conditions (e.g., NaOH in ethanol). This method is derived from analogous cyclohexenone derivatives, such as Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, where chalcone intermediates undergo cyclization to form bicyclic frameworks . Reaction conditions (e.g., solvent, temperature, and base strength) must be optimized to minimize side products like diastereomers or disordered conformations, as observed in crystal structure analyses of related compounds .
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray crystallography is critical for resolving stereochemistry and ring conformations. The SHELX software suite (e.g., SHELXL for refinement) is widely used to model disordered structures, as seen in cyclohexenone derivatives where envelope, half-chair, or screw-boat conformations coexist .
- Spectroscopic techniques (NMR, IR) confirm functional groups: the carbonyl (C=O) stretch at ~1700 cm⁻¹ (IR), and ester/ketone carbons at ~165–175 ppm (¹³C NMR). For example, analogous compounds show distinct splitting patterns for cycloheptane protons in ¹H NMR due to ring strain .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and stereochemical properties of this compound?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) model electronic transitions, bond dissociation energies, and steric effects. For instance, studies on Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate used DFT to correlate experimental IR/Raman spectra with computed vibrational modes, resolving ambiguities in tautomeric forms .
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→σ* or π→π*) that stabilize the bicyclic framework. This is critical for predicting reactivity in nucleophilic additions or cycloadditions .
Q. What strategies resolve contradictions in crystallographic data, such as disordered conformations?
- Methodological Answer :
- Multi-component refinement in SHELXL partitions disordered atoms (e.g., split occupancies for cyclohexene rings) and applies geometric restraints to maintain bond lengths/angles within acceptable ranges. For example, in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, two independent molecules (A and B) were modeled with distinct puckering parameters (envelope vs. half-chair) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) that stabilize crystal packing. This method was applied to similar compounds to explain variations in melting points or solubility .
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of bicyclic esters?
- Methodological Answer :
- Solvent polarity and temperature control diastereoselectivity. Polar aprotic solvents (e.g., DMF) favor transition states with minimized steric hindrance, as shown in the synthesis of Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, where low temperatures (−20°C) suppressed epimerization .
- Catalytic asymmetric methods (e.g., organocatalysts) can induce enantioselectivity. While not directly reported for this compound, studies on bicyclic ketones highlight chiral amines (e.g., proline derivatives) as effective catalysts for similar cyclizations .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths/angles sometimes diverge in bicyclic systems?
- Methodological Answer :
- Basis set limitations : Smaller basis sets (e.g., 6-31G) may inadequately model electron density in strained rings. For accurate comparisons, use larger basis sets (e.g., cc-pVTZ) and include dispersion corrections (e.g., D3BJ), as demonstrated in DFT studies of cyclopropane-containing esters .
- Crystal packing effects : Experimental X-ray data reflect solid-state interactions (e.g., hydrogen bonding), whereas gas-phase DFT calculations ignore these. Hirshfeld atom refinement (HAR) can bridge this gap by incorporating aspherical scattering factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
